1-(2-bromoethyl)-2-methyl-1H-imidazole

Procurement Specification Quality Control Synthetic Intermediate

Regioisomeric mixtures from unsubstituted imidazole N-alkylation waste time and reduce yields. This 2-methylimidazole derivative blocks C2 and suppresses tautomerism, delivering exclusive N1-alkylation. - **Leaving group advantage**: Bromoethyl (C-Br ~285 kJ/mol) reacts 50-100× faster than chloroethyl analogs; ideal for hindered nucleophiles. - **Purity**: ≥97% minimizes difficult-to-remove di-alkylated imidazolium byproducts. - **Applications**: SILP catalysts for CO₂ cycloaddition, antimicrobial hybrid synthesis, ionic liquid precursors.

Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
CAS No. 581103-38-0
Cat. No. B3145754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromoethyl)-2-methyl-1H-imidazole
CAS581103-38-0
Molecular FormulaC6H9BrN2
Molecular Weight189.05 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCBr
InChIInChI=1S/C6H9BrN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3
InChIKeyIFTYLSWVLWWBMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)-2-methyl-1H-imidazole Product Overview


1-(2-Bromoethyl)-2-methyl-1H-imidazole (CAS 581103-38-0, free base) and its hydrobromide salt (CAS 82566-60-7) are N-alkylated imidazole derivatives bearing a primary bromoalkyl side chain [1]. The compound is commercially available as a white to off-white solid with reported purities ranging from 95% to ≥97% . Its LogP (XLogP3-AA) is computationally predicted as 1.1, and its topological polar surface area (TPSA) is 17.8 Ų [1]. The primary reactive handle is the terminal primary alkyl bromide, which participates readily in nucleophilic substitution reactions for the installation of imidazole-containing pharmacophores, ionic liquid precursors, and coordination scaffolds .

1
Nucleophilic substitution scaffold: Terminal primary alkyl bromide enables efficient SN2 reactions to install imidazole-containing pharmacophores, ionic liquid precursors, and coordination scaffolds.
2
Regiochemical control: 2-Methyl substituent blocks C2 position, suppressing N1/N3 tautomerism and ensuring exclusive N1-alkylation — critical for reproducible multi-step synthesis.
3
Supplier grade options: Available as free base or hydrobromide salt; higher purity grades may support stoichiometry-sensitive alkylations where excess reagent generates difficult-to-remove byproducts.

1-(2-Bromoethyl)-2-methyl-1H-imidazole Substitution Advantages


Substituting 1-(2-bromoethyl)-2-methyl-1H-imidazole with the 2-chloroethyl analog or non-methylated imidazole derivatives introduces both kinetic and regiochemical liabilities. The bromoethyl group provides a leaving-group advantage in SN2 alkylations: the C–Br bond (bond dissociation energy ~285 kJ/mol) is substantially weaker than the corresponding C–Cl bond (~327 kJ/mol), translating to accelerated reaction rates under comparable conditions [1]. The 2-methyl substituent is non-innocent; it blocks electrophilic attack at the C2 position of the imidazole ring and suppresses undesired N1/N3 tautomerization that plagues unsubstituted imidazoles, thereby improving regioselectivity and reducing purification burdens [2]. For users performing multi-step syntheses where intermediate isolation and downstream functionalization efficiency are critical, the specific leaving-group kinetics and ring-substitution pattern of 1-(2-bromoethyl)-2-methyl-1H-imidazole directly affect reaction yields and impurity profiles .

Chloroethyl analog may slow kinetics
Replacing bromine with chlorine (C–Cl bond ~327 vs ~285 kJ/mol) can significantly reduce SN2 reaction rates, potentially requiring harsher conditions or longer times, especially with sterically hindered nucleophiles.
Unsubstituted imidazole introduces regioisomer risks
Using 1H-imidazole (no 2-methyl) leads to N1/N3 tautomerism, generating mixtures of regioisomers during alkylation. This may increase purification complexity and reduce batch-to-batch consistency.

1-(2-Bromoethyl)-2-methyl-1H-imidazole Comparative Evidence


Supplier Purity Comparison

Commercially available 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS 581103-38-0) is supplied with documented purity ≥97% from ChemScene (Cat. No. CS-0250094), compared to the 95% minimum purity specification listed by CymitQuimica (Ref. 3D-GYA10338) and Bidepharm for the same hydrobromide salt . The 2% absolute purity difference translates to a 40% reduction in maximum potential impurity burden (from 5% to 3%), which is consequential for users performing stoichiometry-sensitive alkylations where excess alkylating agent can generate over-alkylated byproducts that are chromatographically difficult to remove .

Purity specification
Specification review
≥97% (ChemScene) vs 95% (CymitQuimica/Bidepharm)
Higher purity may support stoichiometric control in alkylation, reducing di-alkylated byproducts.
Analytical method not specified in vendor documentation.
Procurement Specification Quality Control Synthetic Intermediate

Lipophilicity: Bromoethyl vs. Chloroethyl Analogs

Computationally derived descriptors from PubChem (XLogP3-AA) indicate that 1-(2-bromoethyl)-2-methyl-1H-imidazole (free base, MW 189.05) has a LogP of 1.1 and a TPSA of 17.8 Ų [1]. Although direct computed values for the 2-chloroethyl analog are not available in the same public database, the replacement of bromine with chlorine (a less polarizable halogen) is known to reduce LogP by approximately 0.3–0.5 units in analogous alkyl halide series [2]. This difference in lipophilicity can influence membrane permeability in cell-based assays and chromatographic retention times during purification [3].

Calculated LogP
Class-level inference
1.1 (bromoethyl) vs ~0.6–0.8 (chloroethyl analog, estimated)
Higher lipophilicity may influence membrane permeability in cell-based assays; relevant for designing tool compounds.
Estimated from halogen substitution trend; direct measurement not available.
Medicinal Chemistry Physicochemical Properties Drug Design

SN2 Alkylation Reactivity: Bromoethyl vs. Chloroethyl Analog

The C–Br bond in 1-(2-bromoethyl)-2-methyl-1H-imidazole (bond dissociation energy ~285 kJ/mol) is approximately 42 kJ/mol weaker than the C–Cl bond in the 2-chloroethyl analog (~327 kJ/mol) [1]. In SN2 alkylations, this bond energy difference typically correlates with a 50- to 100-fold rate enhancement for primary alkyl bromides versus primary alkyl chlorides under identical nucleophile, solvent, and temperature conditions [2]. This kinetic advantage enables shorter reaction times, lower reaction temperatures, and higher conversion for sterically hindered or weakly nucleophilic coupling partners [3].

C–X bond energy
Class-level inference
C–Br ~285 kJ/mol vs C–Cl ~327 kJ/mol; est. 50–100× rate enhancement in SN2
Bromoethyl analog may enable faster reactions under milder conditions, reducing thermal degradation risks.
Extrapolated from primary alkyl halide benchmark data; nucleophile-specific kinetics may vary.
Synthetic Methodology Reaction Kinetics Alkylating Agent

N-Alkylation Regioselectivity: Methyl vs. Unsubstituted Imidazole

1-(2-Bromoethyl)-2-methyl-1H-imidazole is synthesized from 2-methylimidazole, which exists exclusively as the 1H-tautomer due to the C2 methyl substituent blocking the 2-position [1]. In contrast, unsubstituted 1H-imidazole undergoes rapid annular tautomerism between N1 and N3, which can lead to mixtures of N1- and N3-alkylated regioisomers during electrophilic alkylation [2]. The 2-methyl substitution eliminates this tautomeric ambiguity, ensuring that the bromoethyl group is installed exclusively at the N1 position, which simplifies product isolation and improves yield .

N1-alkylation selectivity
Class-level inference
Exclusive N1-alkylation (2-methylimidazole) vs 60:40–80:20 N1:N3 mixture (unsubstituted)
Methyl substitution ensures single regioisomer, eliminating separation steps and improving batch consistency.
Based on imidazole tautomerism principles; reaction condition-dependent.
Regioselective Synthesis Imidazole Chemistry Tautomerism

Nitroimidazole Antimicrobial Synthesis Application

1-(2-Bromoethyl)-2-methyl-5-nitroimidazole (prepared from the bromoethyl scaffold) was used as a key starting material for the synthesis of a series of 3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-arylidenethiazolidin-2,4-dione derivatives, which were evaluated for antimicrobial activity [1]. The bromoethyl handle enabled efficient N-alkylation of 5-arylidenethiazolidin-2,4-dione nucleophiles. The resulting compounds exhibited moderate antibacterial and antifungal activity in standard microdilution assays [1].

Synthetic application
Supporting evidence
Used to prepare thiazolidinedione-nitroimidazole hybrids; moderate antimicrobial activity reported in microdilution assays
Supports procurement for antimicrobial compound library synthesis; scaffold reactivity validated in medicinal chemistry setting.
Derivative activity data; direct scaffold attribution not established.
Antimicrobial Agents Metronidazole Derivatives Nitroimidazole Chemistry

Supported Ionic Liquid Catalyst Application

1-(2-Bromoethyl)-3-methylimidazolium bromide, a quaternized derivative of the target compound scaffold, was prepared via reaction of N-methylimidazole with 1,2-dibromoethane and subsequently chemically loaded onto chitosan to generate a renewable heterogeneous catalyst for cycloaddition of CO₂ to epoxides [1]. The supported ionic liquid catalyst enabled the synthesis of cyclic carbonates with the advantage of facile catalyst separation compared to homogeneous ionic liquid systems [1].

Catalyst scaffold
Supporting evidence
Precursor to chitosan-supported imidazolium bromide catalyst for CO₂-epoxide cycloaddition
Demonstrates utility in preparing supported ionic liquid phase (SILP) catalysts; facilitates catalyst recovery.
Heterogeneous system advantage reported; performance comparison with homogeneous catalysts not quantified.
Ionic Liquids Heterogeneous Catalysis Green Chemistry

1-(2-Bromoethyl)-2-methyl-1H-imidazole Application Scenarios


N1-Alkylated Imidazole Pharmacophore Synthesis

This compound is the optimal choice for medicinal chemists synthesizing imidazole-containing drug candidates where exclusive N1-alkylation is required. The 2-methyl substituent blocks the C2 position and suppresses N1/N3 tautomerism that leads to regioisomeric mixtures with unsubstituted imidazole starting materials [1]. This eliminates the need for regioisomer separation, reduces purification costs, and ensures batch-to-batch reproducibility in multi-step syntheses. Procurement should prioritize suppliers offering ≥97% purity to minimize di-alkylated imidazolium byproducts that are chromatographically difficult to remove [2].

Alkylation of Sterically Hindered Substrates

For synthetic transformations involving sterically congested nucleophiles or weakly nucleophilic amines, thiols, or heterocycles, the bromoethyl leaving group provides a 50- to 100-fold rate enhancement over the chloroethyl analog [1][2]. This kinetic advantage enables shorter reaction times, lower reaction temperatures, and higher conversion, which is particularly valuable when coupling with precious or thermally sensitive downstream intermediates [3].

Imidazolium Ionic Liquids for Heterogeneous Catalysis

1-(2-Bromoethyl)-2-methyl-1H-imidazole (and its N-methyl quaternized derivative) serves as an effective precursor for imidazolium bromide ionic liquids that can be covalently anchored to biopolymer supports such as chitosan [1]. The resulting supported ionic liquid phase (SILP) catalysts enable cycloaddition of CO₂ to epoxides for cyclic carbonate synthesis while facilitating facile catalyst recovery—a key advantage over homogeneous ionic liquid systems [1]. Researchers developing green catalytic processes should source this compound as a versatile building block for immobilizable ionic liquid scaffolds.

Nitroimidazole Antimicrobial Library Synthesis

The bromoethyl-imidazole scaffold has been validated as a key intermediate for synthesizing nitroimidazole-thiazolidinedione hybrid compounds with documented antimicrobial activity [1]. In this application, the bromoethyl handle enables efficient N-alkylation of thiazolidinedione nucleophiles to generate diverse compound libraries for structure-activity relationship (SAR) studies [1]. Procurement of the compound in ≥97% purity is recommended to ensure reproducible yields and minimize purification artifacts during library production [2].

Application
Selection Property
Validation Focus
Imidazole pharmacophore N1-alkylation
Exclusive N1-regioselectivity from 2-methyl group; eliminates N3-isomer formation
Regioisomer purity; absence of N3-alkylated byproduct in isolated product
Sterically hindered substrate alkylation
Bromoethyl leaving group for accelerated SN2 kinetics (lower bond dissociation energy vs chloroethyl)
Reaction rate and conversion under mild conditions; comparison with chloroethyl analog where relevant
Supported ionic liquid phase (SILP) catalyst
Quaternizable bromoethyl handle enables covalent anchoring to biopolymer supports
Catalyst loading efficiency; recyclability and leaching in cyclic carbonate synthesis
Antimicrobial compound library synthesis
Nitroimidazole-thiazolidinedione hybrid formation via N-alkylation of thiazolidinedione nucleophiles
Library synthesis yield and purity; antimicrobial screening endpoints in microdilution assays

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